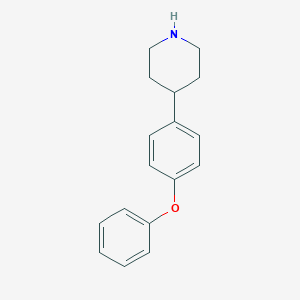
4-(4-Phenoxyphenyl)piperidine
Cat. No. B068590
Key on ui cas rn:
181207-55-6
M. Wt: 253.34 g/mol
InChI Key: MTMOLUVQNWNTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569495B2
Procedure details


1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol (3.47 g, 9.6 mmol, prepared in accordance with Example 7) was combined with trifluoroacetic acid (6 mL). The resulting mixture was irradiated at 130° C. in a mono-mode microwave oven for 15 min. The mixture was then concentrated under vacuum, and the obtained residue was triturated with diethyl ether (20 mL). After the solvent was removed under vacuum, the isolated product (6.6 g) was dissolved in methanol (350 mL). To this mixture was added 10% Pd/C was added (800 mg). The resulting suspension was reacted under H2 pressure (4 bar) for 5 hr at 75° C. After removing the catalyst by filtration, the filtrate was concentrated under vacuum. The obtained residue was triturated with diethyl ether (50 mL), and the precipitate was filtered and dried under vacuum. The desired product was obtained as a light yellow solid (3.26 g, 92% yield).
Name
1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol
Quantity
3.47 g
Type
reactant
Reaction Step One


Name

Name
Yield
92%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:15]2[CH:20]=[CH:19][C:18]([O:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:17][CH:16]=2)(O)[CH2:10][CH2:9]1)C1C=CC=CC=1.FC(F)(F)C(O)=O>>[O:21]([C:18]1[CH:19]=[CH:20][C:15]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[CH:16][CH:17]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1
|
Inputs


Step One
|
Name
|
1-Benzyl-4-(4-phenoxy-phenyl)-piperidin-4-ol
|
|
Quantity
|
3.47 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=C(C=C1)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was irradiated at 130° C. in a mono-mode microwave oven for 15 min
|
|
Duration
|
15 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was then concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was triturated with diethyl ether (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the isolated product (6.6 g) was dissolved in methanol (350 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this mixture was added 10% Pd/C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added (800 mg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was reacted under H2 pressure (4 bar) for 5 hr at 75° C
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was triturated with diethyl ether (50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1CCNCC1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.26 g | |
| YIELD: PERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
